4,6-Difluoromelatonin is a synthetic derivative of melatonin, a hormone primarily known for regulating sleep-wake cycles. The compound features two fluorine atoms substituted at the 4 and 6 positions of the indole ring, which modifies its biological activity compared to natural melatonin. This structural alteration aims to enhance the pharmacological properties of melatonin, potentially leading to improved therapeutic effects in various conditions, including sleep disorders and mood regulation.
The compound is synthesized in laboratories through various chemical methods, as it is not found naturally in significant amounts. The synthesis of 4,6-difluoromelatonin is a subject of interest in medicinal chemistry due to its potential applications in pharmacology.
4,6-Difluoromelatonin falls under the category of fluorinated indoles and is classified as a melatonin receptor agonist. Its structural modifications position it within a broader class of compounds that interact with melatonin receptors, primarily MT1 and MT2, which are involved in sleep regulation and circadian rhythm modulation.
The synthesis of 4,6-difluoromelatonin can be achieved through several methods, including electrophilic fluorination of indole derivatives. A notable approach involves regioselective electrophilic fluorination where indole is treated with fluorinating agents to introduce fluorine at the desired positions.
The molecular formula for 4,6-difluoromelatonin is C_13H_10F_2N_2O_2. The compound possesses an indole core with two fluorine substituents located at the 4 and 6 positions relative to the nitrogen atom.
4,6-Difluoromelatonin can participate in various chemical reactions typical for indole derivatives:
The mechanism by which 4,6-difluoromelatonin exerts its effects primarily involves binding to melatonin receptors (MT1 and MT2). Upon binding:
Studies indicate that modifications like fluorination can enhance receptor affinity and selectivity compared to unmodified melatonin, potentially leading to improved efficacy in therapeutic applications.
4,6-Difluoromelatonin is primarily investigated for its potential applications in:
Melatonin (N-acetyl-5-methoxytryptamine) is an evolutionarily conserved indoleamine, originating in prokaryotic bacteria over 2.5 billion years ago as a primary antioxidant defense against reactive oxygen species (ROS) generated during photosynthesis and respiration [5]. In vertebrates, it orchestrates circadian physiology, immune modulation, and neuroendocrine functions primarily through G protein-coupled receptors MT₁ (MTNR1A) and MT₂ (MTNR1B) [6] [10]. The limited bioavailability, short half-life (~20–50 minutes), and poor receptor selectivity of endogenous melatonin spurred the development of synthetic analogues [1] [9]. Fluorinated derivatives, particularly 4,6-Difluoromelatonin, represent a strategic advancement by leveraging fluorine’s unique physicochemical properties to enhance target engagement and probe subtype-specific functions of melatonin receptors [1] [9].
The rational design of melatonin analogues progressed through three iterative phases:
Table 1: Evolution of Key Melatonin Receptor Ligands
Compound | Structural Features | Receptor Affinity (Ki) | Functional Profile |
---|---|---|---|
Luzindole | C2-benzyl substitution | MT₁: 500 nM; MT₂: 50 nM | MT₂-preferring antagonist |
Ramelteon | Tetralin core; furan methoxy replacement | MT₁: 0.014 nM; MT₂: 0.112 nM | Pan-agonist |
Tasimelteon | Dihydrofuran fused indane | MT₁: 0.3 nM; MT₂: 0.5 nM | MT₁/MT₂ agonist |
4,6-Difluoromelatonin (DIV6518) | C4,C6-fluorination; unmodified C3 chain | MT₁: >5 µM*; MT₂: 1.4 nM | MT₂ partial agonist |
*Note: Binding at MT₁ was negligible in functional assays [1].
Fluorination modifies ligand-receptor interactions through three mechanistic principles:
Table 2: Impact of Halogen Substitutions on Melatonin Analog Efficacy
Compound | Substituent | MT₂ GTPγS pEC₅₀ | Emax (% Melatonin) | MT₂ Selectivity vs. MT₁ |
---|---|---|---|---|
Melatonin | -H | 9.20 | 100% | None |
DIV4288 | H (Reference) | 8.69 | 34% | >1000× |
DIV6518 | 4,6-F | 8.93 | 30% | >500× |
DIV0879 | Br | 8.86 | 39% | >1200× |
DIV6520 | Sn(Bu)₃ | <5 | ND | >100× |
Data derived from [1]; ND = Not Determined.
C2 modifications remain pivotal for antagonist design: 2-phenylmelatonin derivatives exhibit nanomolar MT₂ antagonism, while 4,6-difluoro substitution shifts activity toward partial agonism [9].
4,6-Difluoromelatonin (DIV6518) has emerged as a critical pharmacological tool for dissecting MT₂-specific signaling for three key reasons:
Table 3: Functional Selectivity Profile of 4,6-Difluoromelatonin
Assay System | Response | Mechanistic Insight |
---|---|---|
GTPγS Binding (MT₂) | pEC₅₀ = 8.93; Emax = 30% | Gi/o coupling without β-arrestin recruitment |
cAMP Inhibition (MT₂) | pEC₅₀ = 8.75; Emax = 65% | Enhanced potency vs. GTPγS |
β-Arrestin Recruitment | No activation | Bias toward G-protein pathways |
In vitro Phase-Shifting | 2.1 ± 0.4 hr phase delay | MT₂-specific circadian modulation |
Microglial TNF-α Inhibition | IC₅₀ = 50 nM | MT₂-mediated NF-κB suppression |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0